4-methyl-N-(2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl)-1,2,3-thiadiazole-5-carboxamide
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Description
4-methyl-N-(2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl)-1,2,3-thiadiazole-5-carboxamide is a useful research compound. Its molecular formula is C11H7F3N6OS and its molecular weight is 328.27. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds with a pyrazolo[1,5-a]pyrimidine core have been reported to inhibit cyclin-dependent kinases (cdks), which play a crucial role in cell proliferation .
Mode of Action
Compounds with similar structures have been reported to exhibit their effects by inhibiting enzymes such as cdk2 . This inhibition could be due to the compound fitting into the active site of the enzyme and preventing its normal function .
Biochemical Pathways
Inhibition of cdks can affect cell cycle progression and induce apoptosis , which could potentially lead to the suppression of tumor cell growth.
Pharmacokinetics
In silico admet studies of similar compounds have shown suitable pharmacokinetic properties .
Result of Action
The result of the compound’s action would likely depend on its specific targets and mode of action. If it indeed acts as a CDK inhibitor, it could potentially halt cell cycle progression and induce apoptosis , leading to the suppression of tumor cell growth.
Action Environment
The action, efficacy, and stability of this compound could be influenced by various environmental factors. For instance, the presence of a -CF3 group in similar compounds has been reported to improve drug potency by lowering the pKa of the cyclic carbamate through a key hydrogen bonding interaction with the protein . Additionally, the compound’s photophysical properties could be tuned by electron-donating groups at position 7 on the fused ring .
Biochemical Analysis
Biochemical Properties
The compound 4-methyl-N-(2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl)-1,2,3-thiadiazole-5-carboxamide plays a significant role in biochemical reactions . It is known to interact with various enzymes and proteins, including CDK2, a cyclin-dependent kinase . The nature of these interactions is primarily inhibitory, with the compound acting as a potent inhibitor of CDK2 .
Cellular Effects
The effects of this compound on cells are profound. It has been shown to significantly inhibit the growth of various cell lines, including MCF-7 and HCT-116 . The compound influences cell function by impacting cell signaling pathways and altering gene expression .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules and changes in gene expression . The compound fits well into the CDK2 active site, forming essential hydrogen bonds with Leu83 . This binding interaction results in the inhibition of CDK2, leading to alterations in cell cycle progression and the induction of apoptosis within cells .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time . The compound shows good stability, and its degradation over time is minimal .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . While specific threshold effects have not been reported, the compound has been shown to have dose-dependent effects .
Transport and Distribution
The compound is likely to interact with various transporters or binding proteins, which could affect its localization or accumulation .
Subcellular Localization
The compound may be directed to specific compartments or organelles by targeting signals or post-translational modifications .
Properties
IUPAC Name |
4-methyl-N-[2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl]thiadiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7F3N6OS/c1-5-9(22-19-17-5)10(21)16-6-3-15-8-2-7(11(12,13)14)18-20(8)4-6/h2-4H,1H3,(H,16,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIBGDTJNNYCUSX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)NC2=CN3C(=CC(=N3)C(F)(F)F)N=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7F3N6OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.